4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Catalog No.
S548707
CAS No.
1010085-13-8
M.F
C22H21ClFN3O3S
M. Wt
461.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-...

CAS Number

1010085-13-8

Product Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N

SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

4-(3-chloro-2-fluorophenoxy)-1-((6-(1,3-thiazol-2-ylamino)pyridin to 2-yl)methyl) cyclohexanecarboxylic acid, MK 5108, MK-5108, MK5108

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O

Description

The exact mass of the compound MK-5108 is 461.09762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

MK-5108 belongs to a class of drugs called Aurora A kinase inhibitors. Aurora A kinase is an enzyme involved in cell division. By inhibiting this enzyme, MK-5108 may disrupt cell division and prevent cancer cells from multiplying [].

Preclinical Studies

Studies conducted in cell lines and animal models have shown that MK-5108 can indeed suppress the growth of various cancer cells []. It has also been shown to be effective when combined with other chemotherapy drugs, potentially leading to enhanced treatment outcomes [].

Clinical Trials

Clinical trials are studies conducted in humans to assess the safety and efficacy of a drug candidate. MK-5108 has undergone a phase I clinical trial, which is the initial phase that focuses on determining the maximum tolerated dose (MTD) and evaluating the safety profile of the drug []. The trial results showed that MK-5108 was relatively well-tolerated at specific doses, but further research is needed to determine its effectiveness in treating cancer [].

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid is characterized by its unique structural components, which include a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. Its chemical formula can be expressed as C₁₈H₁₈ClF₁N₂O₂S, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms.

MK-5108 acts as a competitive inhibitor of Aurora A kinase []. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells [].

  • Toxicity: Data on the specific toxicity of MK-5108 is limited. However, as an Aurora A kinase inhibitor, it might cause side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) as observed with other drugs in this class [].
  • Flammability and Reactivity: No specific data available on flammability or reactivity.
Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom on the phenoxy group can be replaced by nucleophiles.
  • Reduction: The thiazole or pyridine rings may undergo reduction under specific conditions.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell cycle regulation. It has shown potential in inhibiting tumor growth in various cancer cell lines, making it a candidate for further research in cancer therapeutics.

The synthesis of 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Phenoxy Group: The initial step may involve the chlorination and fluorination of phenolic compounds.
  • Cyclohexane Derivation: A cyclohexanecarboxylic acid derivative can be synthesized through alkylation or acylation methods.
  • Thiazole Incorporation: The thiazole ring can be introduced via condensation reactions with appropriate amino precursors.

Several compounds share structural similarities with 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
MK-5108 (VX-689)Contains a similar phenoxy group and is an Aurora kinase inhibitorPotent antitumor activity across multiple cancer types
GSK1070916Similar thiazole-pyridine structureInhibits Aurora kinases with potential anticancer effects
AZD1152-HQPARelated to Aurora kinase inhibitionDemonstrates high efficacy in preclinical cancer models

Uniqueness

What sets 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid apart is its specific combination of functional groups that may confer unique selectivity and potency against particular kinases compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

461.0976186 g/mol

Monoisotopic Mass

461.0976186 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8J407531S

Pharmacology

Aurora A Kinase Inhibitor MK5108 is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A, with potential antimitotic and antineoplastic activity. Aurora A kinase inhibitor MK5108 binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and eventually inhibition of cell division, proliferation and an induction of apoptosis in cells overexpressing Aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aurora kinases are overexpressed in a wide variety of cancers.

Other CAS

1010085-13-8

Wikipedia

MK-5108

Dates

Modify: 2023-08-15
1: Shan W, Akinfenwa PY, Savannah KB, Kolomeyevskaya N, Laucirica R, Thomas DG, Odunsi K, Creighton CJ, Lev DC, Anderson ML. A small-molecule inhibitor targeting the mitotic spindle checkpoint impairs the growth of uterine leiomyosarcoma. Clin Cancer Res. 2012 Jun 15;18(12):3352-65. Epub 2012 Apr 25. PubMed PMID: 22535157.
2: Chefetz I, Holmberg JC, Alvero AB, Visintin I, Mor G. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFĸB pathway. Cell Cycle. 2011 Jul 1;10(13):2206-14. Epub 2011 Jul 1. PubMed PMID: 21623171; PubMed Central PMCID: PMC3154367.
3: Kretzner L, Scuto A, Dino PM, Kowolik CM, Wu J, Ventura P, Jove R, Forman SJ, Yen Y, Kirschbaum MH. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and microRNA levels. Cancer Res. 2011 Jun 1;71(11):3912-20. Epub 2011 Apr 18. PubMed PMID: 21502403; PubMed Central PMCID: PMC3107377.
4: Shimomura T, Hasako S, Nakatsuru Y, Mita T, Ichikawa K, Kodera T, Sakai T, Nambu T, Miyamoto M, Takahashi I, Miki S, Kawanishi N, Ohkubo M, Kotani H, Iwasawa Y. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel. Mol Cancer Ther. 2010 Jan;9(1):157-66. Epub 2010 Jan 6. PubMed PMID: 20053775.
5: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.

Explore Compound Types